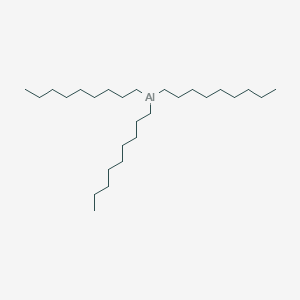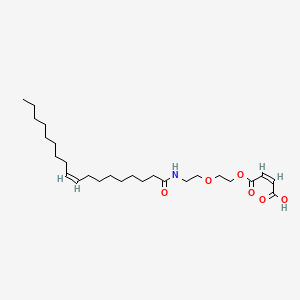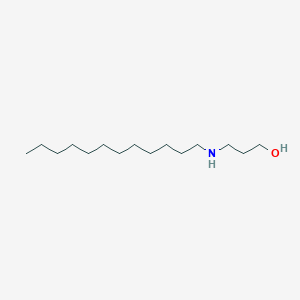
3-(Dodecylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecylamino)propan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of a long dodecyl (12-carbon) alkyl chain attached to an amino group, which is further connected to a propanol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)propan-1-ol typically involves the reaction of dodecylamine with an epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dodecylamine} + \text{Propylene oxide} \rightarrow 3\text{-(Dodecylamino)propan-1-ol} ]
The reaction is usually conducted in the presence of a solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) is commonly used for the oxidation of the hydroxyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for the reduction of the amino group.
Substitution: Thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chloride.
Major Products Formed
Oxidation: Formation of dodecylaminopropanal or dodecylaminopropanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of dodecylaminopropyl chloride.
Aplicaciones Científicas De Investigación
3-(Dodecylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of 3-(Dodecylamino)propan-1-ol is primarily based on its surfactant properties. The long dodecyl chain provides hydrophobic interactions, while the amino and hydroxyl groups offer hydrophilic interactions. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-(dodecylamino)propan-2-ol: Similar structure but with a chloro substituent.
3-Amino-1-propanol: Lacks the long dodecyl chain, making it less hydrophobic.
Dodecylamine: Contains only the amino group without the propanol backbone.
Uniqueness
3-(Dodecylamino)propan-1-ol is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic propanol backbone. This dual nature makes it an effective surfactant and a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
52871-79-1 |
|---|---|
Fórmula molecular |
C15H33NO |
Peso molecular |
243.43 g/mol |
Nombre IUPAC |
3-(dodecylamino)propan-1-ol |
InChI |
InChI=1S/C15H33NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17/h16-17H,2-15H2,1H3 |
Clave InChI |
DJUWUNFYMKYEFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


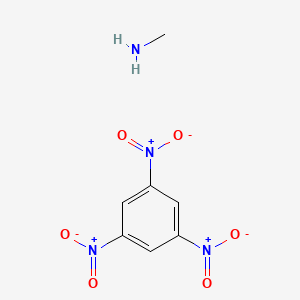
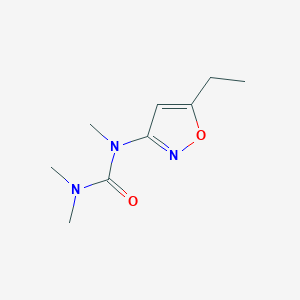
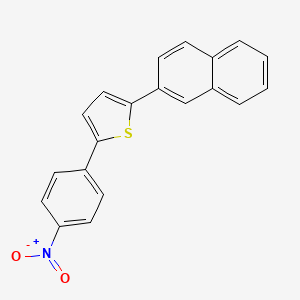
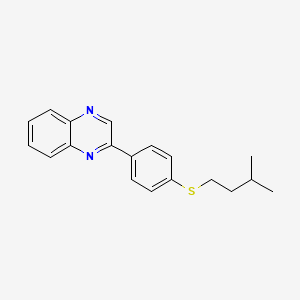
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
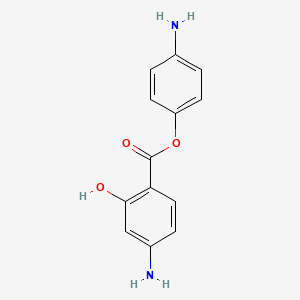
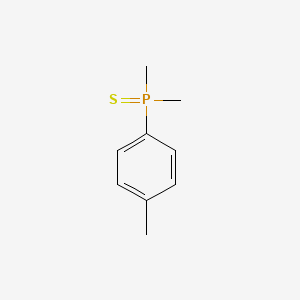
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
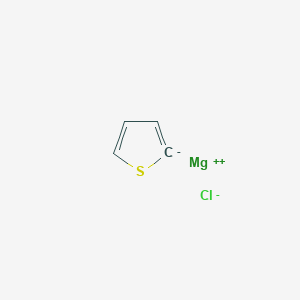
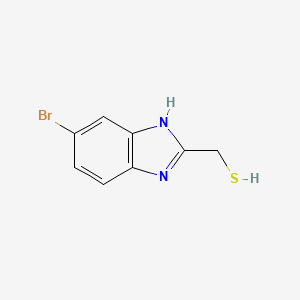
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
